

propylcyclopentane thermodynamic properties comparison

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Compound Focus: Propylcyclopentane

CAS No.: 2040-96-2

Cat. No.: S793528

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Thermodynamic Properties of Propylcyclopentane

The following table summarizes key thermodynamic data for **propylcyclopentane** (C₈H₁₆, CAS Registry Number 2040-96-2) [1] [2].

Property	Value	Units	Method / Comments
Molecular Weight	112.2126	g/mol	- [1] [2]
Normal Boiling Point (T _{boil})	404.1 ± 0.3	K	Average of multiple values [1] [2]
Melting Point (T _{fus})	155. ± 3.	K	Average of 10 values [1] [2]
Critical Temperature	656	K	NIST Web Thermo Tables [3]
Critical Pressure	3396.05	kPa	NIST Web Thermo Tables [3]
Enthalpy of Vaporization (Δ _{vap} H°)	41.1	kJ/mol	Standard conditions [1] [2]
Enthalpy of Formation, gas (Δ _f H° _{gas})	-147.6	kJ/mol	Computed from liquid phase data [2]

Property	Value	Units	Method / Comments
Enthalpy of Formation, liquid ($\Delta_f H^\circ_{\text{liquid}}$)	-188.7 ± 0.92	kJ/mol	Combustion calorimetry [2]
Heat of Combustion, liquid ($\Delta_c H^\circ_{\text{liquid}}$)	-5245.98 ± 0.75	kJ/mol	Combustion calorimetry [2]
Constant Pressure Heat Capacity, liquid ($C_{p, \text{liquid}}$)	216.27	J/mol·K	At 298.15 K [2]
Entropy, gas (S°_{gas})	414.47	J/mol·K	[2]
Entropy, liquid (S°_{liquid})	310.83	J/mol·K	[2]

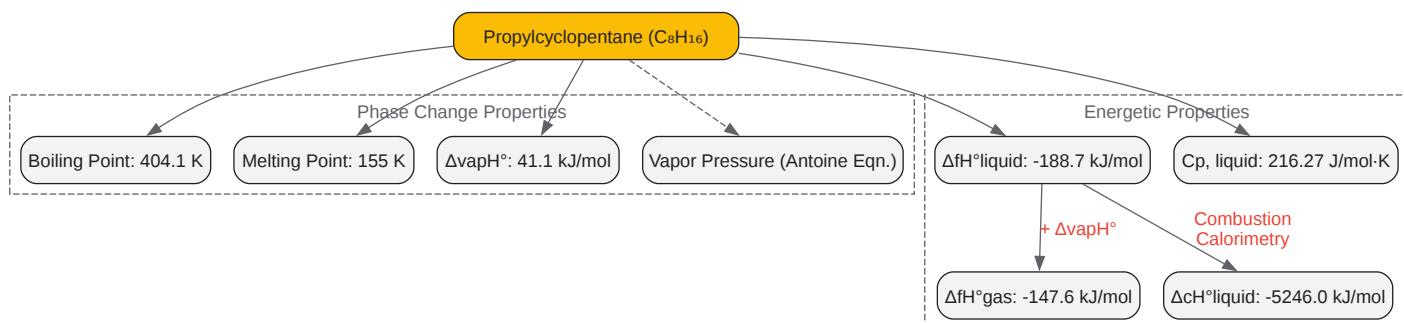
Experimental Protocols and Data Sources

The data presented comes from critically evaluated experimental methods, crucial for ensuring reliability in research and development.

- Phase Change Data:** The boiling point, melting point, and enthalpy of vaporization values are averages of numerous individual determinations, providing high statistical confidence [1] [2]. Vapor pressure data can also be calculated using the provided **Antoine Equation parameters: $\log_{10}(P) = A - (B / (T + C))$** , where P is in bar, T is in K, and the parameters are A = 4.04412, B = 1393.955, and C = -58.922, valid from 325.02 to 405.07 K [1] [2].
- Enthalpy of Formation:** The standard enthalpy of formation in the liquid state was determined primarily by **combustion calorimetry** [2]. This technique involves completely burning a known mass of the compound in oxygen and precisely measuring the heat released. The gas-phase enthalpy of formation was derived by combining the liquid-phase value with the enthalpy of vaporization [2].
- Heat Capacity and Entropy:** The constant pressure heat capacity and entropy for the liquid phase were measured using low-temperature calorimetry, which studies how a material's heat content changes with temperature [2].

Thermodynamic Pathways and Relationships

To help visualize the relationships between the measured thermodynamic properties, the following diagram maps the pathways connecting them.



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This diagram illustrates the logical connections between **propylcyclopentane** and its key thermodynamic properties. The **phase change properties** (like boiling point) are fundamental physical constants, while the **energetic properties** (like enthalpy of formation) are interconnected through defined experimental pathways, such as combustion calorimetry [2].

Application Context for Researchers

Propylcyclopentane belongs to the cycloalkane family, which are non-polar compounds that interact primarily through weak London dispersion forces [4]. Cycloalkanes and their derivatives are significant in various industrial and research contexts, including use as motor fuels, in natural gas, petroleum gas, kerosene, and diesel [4]. In drug development, understanding the thermophysical properties of compounds like **propylcyclopentane** can be vital for processes such as solvent selection, optimizing reaction conditions, and predicting the behavior of more complex molecular systems.

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